4-(2,2,2-Trifluoroethoxy)piperidine hydrochloride
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Overview
Description
4-(2,2,2-Trifluoroethoxy)piperidine hydrochloride is a chemical compound with the molecular formula C7H12F3NO. It is known for its unique trifluoroethoxy group attached to a piperidine ring, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-trifluoroethoxy)piperidine hydrochloride typically involves the reaction of piperidine with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst to facilitate the formation of the ether bond. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroethoxy)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The trifluoroethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-(2,2,2-Trifluoroethoxy)piperidine hydrochloride is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,2,2-trifluoroethoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its reactivity, allowing it to participate in various chemical reactions. The piperidine ring provides a stable framework for these interactions, making the compound a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2,2-Trifluoroethoxy)phenylboronic acid
- 4-[(1,1,2-Trifluoroethoxy)methyl]piperidine hydrochloride
Uniqueness
4-(2,2,2-Trifluoroethoxy)piperidine hydrochloride is unique due to its specific trifluoroethoxy group attached to the piperidine ring. This structural feature imparts distinct chemical properties, making it different from other similar compounds. Its stability and reactivity make it a valuable compound in various research applications.
Properties
Molecular Formula |
C7H13ClF3NO |
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Molecular Weight |
219.63 g/mol |
IUPAC Name |
4-(2,2,2-trifluoroethoxy)piperidine;hydrochloride |
InChI |
InChI=1S/C7H12F3NO.ClH/c8-7(9,10)5-12-6-1-3-11-4-2-6;/h6,11H,1-5H2;1H |
InChI Key |
NJDJABATHVHXDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OCC(F)(F)F.Cl |
Origin of Product |
United States |
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